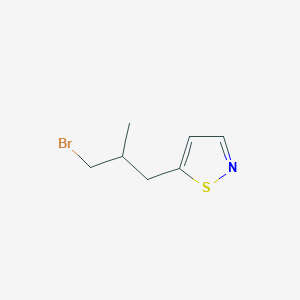
5-(3-Bromo-2-methylpropyl)-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-2-methylpropyl)-1,2-thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a 3-bromo-2-methylpropyl group. Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole typically involves the reaction of 3-bromo-2-methylpropylamine with a thiazole precursor. One common method includes the cyclization of 3-bromo-2-methylpropylamine with a thioamide under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2-methylpropyl)-1,2-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution: Formation of 5-(3-Iodo-2-methylpropyl)-1,2-thiazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-(3-Methylpropyl)-1,2-thiazole.
Scientific Research Applications
5-(3-Bromo-2-methylpropyl)-1,2-thiazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3,4-tetrazole
- 3-Bromo-2-methylpropene
- 5-(3-Bromo-2-methylpropyl)-2-methylthiazole
Uniqueness
5-(3-Bromo-2-methylpropyl)-1,2-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its bromine atom allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10BrNS |
|---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
5-(3-bromo-2-methylpropyl)-1,2-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6(5-8)4-7-2-3-9-10-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
OWNPOZUQXNRPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=NS1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


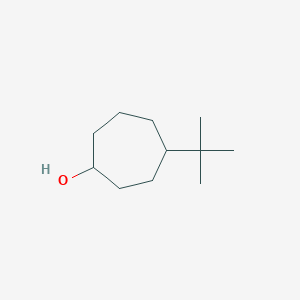
![3,3-Dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B13215402.png)
![3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol](/img/structure/B13215409.png)


![3-[(4-Chlorophenyl)sulfanyl]azetidine](/img/structure/B13215434.png)
![5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13215437.png)
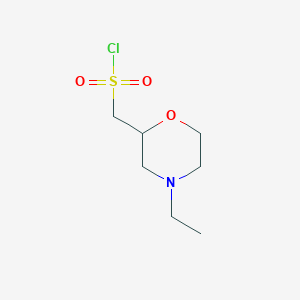
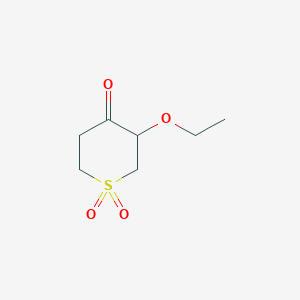
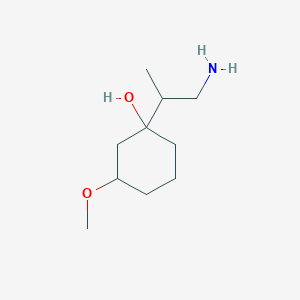
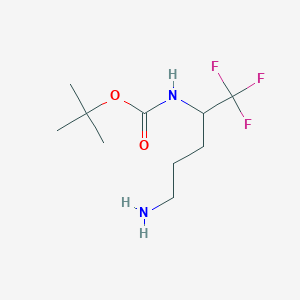
![5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13215459.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid](/img/structure/B13215461.png)
![1-[(Benzyloxy)carbonyl]-5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13215473.png)
